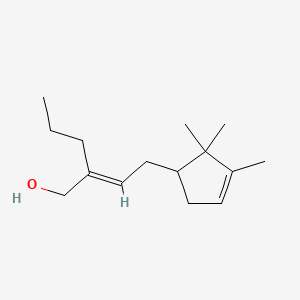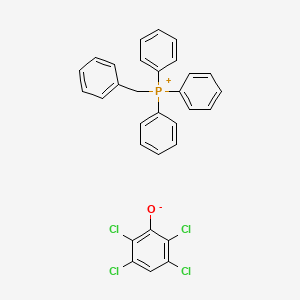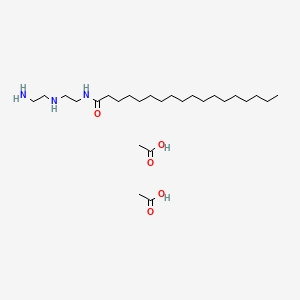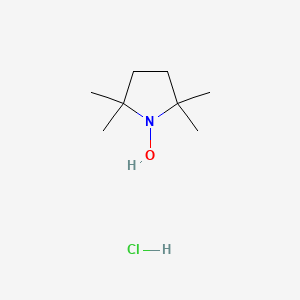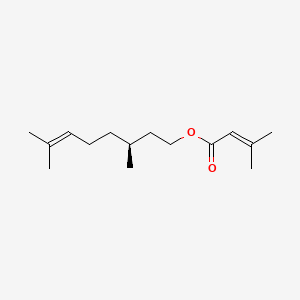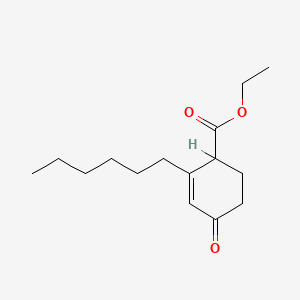
Ethyl 2-hexyl-4-oxocyclohex-2-ene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-hexyl-4-oxocyclohex-2-ene-1-carboxylate is an organic compound that belongs to the class of cyclohexenecarboxylates. This compound is characterized by a cyclohexene ring with an ethyl ester group and a hexyl substituent. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-hexyl-4-oxocyclohex-2-ene-1-carboxylate can be achieved through several methods. One common approach involves the reaction of hexyl bromide with ethyl 2-oxocyclohex-2-ene-1-carboxylate in the presence of a base such as sodium ethoxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-hexyl-4-oxocyclohex-2-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different substituents into the cyclohexene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Bases like sodium ethoxide (NaOEt) and potassium tert-butoxide (KOtBu) are used to facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Ethyl 2-hexyl-4-oxocyclohex-2-ene-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is utilized in the production of various chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of Ethyl 2-hexyl-4-oxocyclohex-2-ene-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It participates in various chemical transformations, leading to the formation of new bonds and functional groups.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-methyl-4-oxocyclohex-2-ene-1-carboxylate:
Ethyl 2-ethyl-4-oxocyclohex-2-ene-1-carboxylate: Similar structure with an ethyl substituent.
Ethyl 2-propyl-4-oxocyclohex-2-ene-1-carboxylate: Contains a propyl group in place of the hexyl group.
Uniqueness
Ethyl 2-hexyl-4-oxocyclohex-2-ene-1-carboxylate is unique due to its hexyl substituent, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be suitable.
Propiedades
Número CAS |
93804-65-0 |
|---|---|
Fórmula molecular |
C15H24O3 |
Peso molecular |
252.35 g/mol |
Nombre IUPAC |
ethyl 2-hexyl-4-oxocyclohex-2-ene-1-carboxylate |
InChI |
InChI=1S/C15H24O3/c1-3-5-6-7-8-12-11-13(16)9-10-14(12)15(17)18-4-2/h11,14H,3-10H2,1-2H3 |
Clave InChI |
VAFVKZPVSZARCO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1=CC(=O)CCC1C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-Dibenzyl-3'-isopropyl-2,2'-spirobi[2H-1-benzopyran]-7-amine](/img/structure/B12675853.png)
![Triphenyl[2-(pyrrolidin-2-YL)ethyl]phosphonium bromide](/img/structure/B12675858.png)
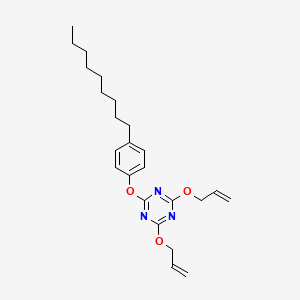
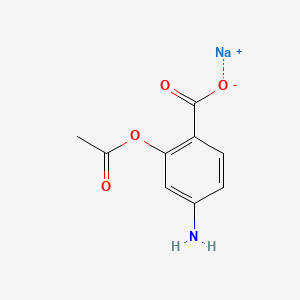
![5,6,7,8,9,10,11,12,13,14-Decahydro-2-methylcyclododeca[b]pyridine](/img/structure/B12675878.png)


